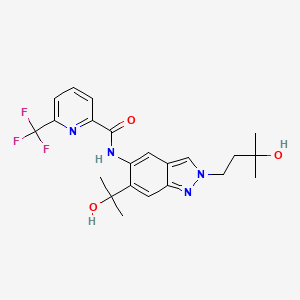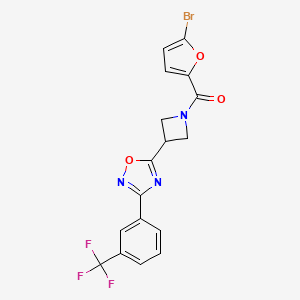
2,5-diethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-diethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C28H31N5O5S and its molecular weight is 549.65. The purity is usually 95%.
BenchChem offers high-quality 2,5-diethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-diethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment approach that utilizes light-sensitive compounds to generate reactive oxygen species and induce cell death in targeted areas, such as tumors. For instance, zinc phthalocyanine substituted with benzenesulfonamide units has shown promising properties as photosensitizers for PDT, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
Research into benzenesulfonamide compounds has also revealed their potential as antimicrobial agents. Various derivatives have been synthesized and evaluated for their activity against a range of pathogens. For example, new derivatives of benzenesulfonamide have been investigated for their antimicrobial properties, showing promising results and highlighting the potential for further development of these compounds as antimicrobials (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Catalysis
Benzenesulfonamide derivatives have been utilized in catalysis, particularly in the synthesis and transformation of organic compounds. For example, sulfonated Schiff base copper(II) complexes derived from benzenesulfonamide have been shown to be efficient and selective catalysts in the oxidation of alcohols, demonstrating the utility of these compounds in organic synthesis and potential industrial applications (Hazra, Martins, Silva, & Pombeiro, 2015).
Luminescence and Antibacterial Properties
The study of d10 metal complexes based on sulfamethoxazole, a type of benzenesulfonamide, has led to insights into their structure diversity, luminescence, and antibacterial properties. Such research demonstrates the versatility of benzenesulfonamide derivatives in developing new materials with potential applications in sensing, imaging, and antibacterial treatments (Feng et al., 2021).
properties
IUPAC Name |
2,5-diethoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O5S/c1-5-37-24-15-16-25(38-6-2)26(18-24)39(34,35)33-22-9-7-21(8-10-22)31-28-29-19(3)17-27(32-28)30-20-11-13-23(36-4)14-12-20/h7-18,33H,5-6H2,1-4H3,(H2,29,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNRNGGYKIPROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2442047.png)



![6-chloro-5-cyano-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2442052.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2442053.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2442057.png)
![(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride](/img/structure/B2442061.png)
![3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442062.png)

![2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2442064.png)
